Edaravone trimer
CAS No.: 68195-63-1
VCID: VC0195333
Molecular Formula: C30H26N6O3
Molecular Weight: 518.6 g/mol
* For research use only. Not for human or veterinary use.
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Description | Edaravone trimer is a chemical compound with the molecular formula C30H26N6O3 and a molecular weight of 518.6 g/mol . It is also known by other names, including 5-methyl-4,4-bis(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)-2-phenylpyrazol-3-one and 5,5',5''-trimethyl-2,2',2''-triphenyl-2,2'',4,4''-tetrahydro-3H,3''H-[4,4':4',4''-terpyrazole]-3,3',3''(2'H)-trione . The CAS number for Edaravone trimer is 68195-63-1 . Edaravone trimer is related to Edaravone, which is a neuroprotective agent used clinically to treat cerebral infarction . Edaravone, or 3-methyl-1-phenyl-2-pyrazolin-5-one, is an antioxidant and radical scavenger . The preparation method for Edaravone trimer involves adding Edaravone to an organic solvent and reacting it under specific conditions, such as the presence of carbonate and high-pressure microwave irradiation . For example, Edaravone can be added to acetonitrile with lithium carbonate, followed by high-pressure microwave reaction . The reaction time can be short, and the solvent used can be environmentally friendly . This process can simultaneously produce Edaravone dimer and trimer, improving raw material availability . While information on Edaravone trimer is limited, its preparation and structural identification are documented in chemical literature and patents . Other similar compounds include Edaravone dimer, which can be created using a similar method . |
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CAS No. | 68195-63-1 |
Product Name | Edaravone trimer |
Molecular Formula | C30H26N6O3 |
Molecular Weight | 518.6 g/mol |
IUPAC Name | 5-methyl-4,4-bis(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)-2-phenylpyrazol-3-one |
Standard InChI | InChI=1S/C30H26N6O3/c1-19-25(27(37)34(31-19)22-13-7-4-8-14-22)30(21(3)33-36(29(30)39)24-17-11-6-12-18-24)26-20(2)32-35(28(26)38)23-15-9-5-10-16-23/h4-18,25-26H,1-3H3 |
Standard InChIKey | NJMSAXXLZUMLAT-UHFFFAOYSA-N |
SMILES | CC1=NN(C(=O)C1C2(C(=NN(C2=O)C3=CC=CC=C3)C)C4C(=NN(C4=O)C5=CC=CC=C5)C)C6=CC=CC=C6 |
Canonical SMILES | CC1=NN(C(=O)C1C2(C(=NN(C2=O)C3=CC=CC=C3)C)C4C(=NN(C4=O)C5=CC=CC=C5)C)C6=CC=CC=C6 |
Synonyms | 5,5',5''-trimethyl-2,2',2''-triphenyl-[4,4':4',4''-Ter-4H-pyrazole]-3,3',3''(2H,2'H,2''H)-trione; 4,4-bis(3-methyl-5-oxo-1-phenyl(2-pyrazolin-4-yl))-3-methyl-1-phenyl-2-pyrazol in-5-one; 2-Phenyl-5-methyl-4,4-bis(2-phenyl-3-oxo-5-methyl-3,4-dihydro-2H-pyrazole-4-yl)-3,4-dihydro-2H-pyrazole-3-one |
PubChem Compound | 11841550 |
Last Modified | Apr 15 2024 |
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